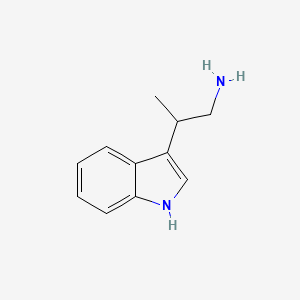

2-(1H-indol-3-yl)propan-1-amine

Description

Contextualizing Indoleamines within Chemical Biology

Indoleamines are a family of compounds defined by an indole (B1671886) ring structure and an amino group. wikipedia.org They function as crucial signaling molecules across all kingdoms of life. nih.gov In mammals, they are classified as monoamine neurotransmitters and include well-known examples like serotonin (B10506) and melatonin (B1676174). wikipedia.orgnih.gov These molecules are synthesized from the essential amino acid tryptophan and are involved in regulating a wide array of physiological processes. wikipedia.orgnih.gov In plants, indoleamines such as serotonin and melatonin act as phytohormones, playing roles in growth, morphogenesis, and defense against stress. nih.gov The study of indoleamines is a key area in chemical biology, seeking to understand how these molecules interact with biological systems and mediate their effects. nih.govnih.gov

Significance of the Indole Scaffold in Medicinal Chemistry

The indole nucleus is considered a "privileged scaffold" in medicinal chemistry. nih.govmdpi.commdpi.com This term refers to a molecular framework that is able to bind to multiple biological receptors, making it a valuable starting point for drug discovery. mdpi.com The versatility of the indole ring allows for the synthesis of a diverse range of derivatives with a wide spectrum of biological activities. mdpi.comnih.gov Consequently, the indole scaffold is a core component of many natural products and synthetic drugs, leading to extensive research into its therapeutic potential against various diseases. nih.govmdpi.comijpsr.com

| FDA-Approved Drug | Therapeutic Application |

| Indomethacin | Anti-inflammatory |

| Vincristine | Antitumor |

| Ajmaline | Antiarrhythmic agent |

| Reserpine | Antihypertensive |

| Sumatriptan | Antimigraine |

| (Examples sourced from references nih.govmdpi.commdpi.commdpi.com) |

The indole structure is a common feature in a vast number of natural products, particularly alkaloids. nih.govmdpi.com Indole alkaloids, with over 4,100 known compounds, are isolated from a wide variety of natural sources, including plants, fungi, bacteria, and marine organisms like sponges and tunicates. mdpi.comnih.govnih.gov Many of these naturally derived compounds exhibit potent biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. mdpi.comnih.gov The structural complexity and biological activity of these natural indole derivatives make them important lead compounds for the development of new therapeutic agents. mdpi.comnih.gov

The indole ring, primarily derived from the amino acid tryptophan, is a fundamental precursor in several critical biosynthetic pathways. wikipedia.org Tryptophan itself is synthesized via the shikimate pathway, with indole as a key intermediate. wikipedia.org Once formed, tryptophan serves as the starting point for the synthesis of all indoleamines. wikipedia.orgnih.gov There are three main metabolic pathways for tryptophan in the body. The most significant pathway (consuming about 95% of dietary tryptophan) is the kynurenine (B1673888) pathway, which is regulated by the enzyme indoleamine-2,3-dioxygenase (IDO). mdpi.com Another major route leads to the production of serotonin and subsequently melatonin. wikipedia.orgmdpi.com A third pathway involves the gut microbiota, which metabolizes tryptophan into various indole derivatives that are important for maintaining intestinal homeostasis. wikipedia.orgmdpi.com

| Enzyme | Role in Biosynthesis |

| Tryptophan hydroxylase | Adds a hydroxyl group to tryptophan, a key step in serotonin synthesis. wikipedia.org |

| Aromatic L-amino acid decarboxylase | Removes the carboxyl group from 5-hydroxytryptophan (B29612) to form serotonin. wikipedia.org |

| Indoleamine 2,3-dioxygenase (IDO) | The rate-limiting enzyme in the kynurenine pathway, degrading tryptophan. mdpi.com |

| Prenyltransferase (PT) | Involved in the biosynthesis of complex indole diterpenoids by attaching isoprenyl groups to the indole scaffold. mdpi.com |

Classification and Structural Relationship of 2-(1H-indol-3-yl)propan-1-amine within the Indoleamine Family

2-(1H-indol-3-yl)propan-1-amine is classified as a substituted indoleamine. nih.govwikipedia.org Its core structure is tryptamine (B22526), which consists of an indole ring with an ethylamine (B1201723) side chain at the third carbon position. The specific compound, 2-(1H-indol-3-yl)propan-1-amine, is distinguished by the presence of a methyl group on the alpha-carbon of the side chain (the carbon adjacent to the amine group), effectively making it an alpha-methylated tryptamine.

This structural modification differentiates it from other simple indoleamines:

Tryptamine: The parent compound, with a two-carbon ethylamine chain.

Serotonin (5-hydroxytryptamine): Tryptamine with a hydroxyl group at position 5 of the indole ring. wikipedia.org

Melatonin (N-acetyl-5-methoxytryptamine): Derived from serotonin, it features an acetyl group on the amine and a methoxy (B1213986) group at position 5. nih.gov

The structure of 2-(1H-indol-3-yl)propan-1-amine places it within the broader class of aralkylamines and specifically as a 3-alkylindole, a group known for its presence in various biologically active molecules. drugbank.com Its chemical identity is firmly rooted in the fundamental indoleamine framework, making it a subject of interest within the context of medicinal and biological chemistry research.

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-indol-3-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-8(6-12)10-7-13-11-5-3-2-4-9(10)11/h2-5,7-8,13H,6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNUICNBHOJTXMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70963895 | |

| Record name | 2-(1H-Indol-3-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70963895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4765-22-4 | |

| Record name | 1H-Indole-3-ethanamine, beta-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004765224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1H-Indol-3-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70963895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of 2 1h Indol 3 Yl Propan 1 Amine and Its Analogues

Functional Group Transformations of the Amine Moiety

The primary amine group in 2-(1H-indol-3-yl)propan-1-amine is a key site for chemical modification, enabling the synthesis of a variety of derivatives through common amine reactions. These transformations are fundamental in altering the molecule's physicochemical properties and biological activity.

Key transformations of the amine moiety include:

Acylation: The primary amine readily reacts with acylating agents like acid chlorides or anhydrides to form stable amide derivatives. This reaction is not only used for synthesizing new compounds but also for analytical purposes, such as the preparation of 2-naphthoylamide derivatives for chiral HPLC analysis to determine optical purity. nih.gov General acetylation procedures can also be employed. nih.gov

Formation of Ureas and Ureido Derivatives: Reaction with isocyanates or reagents like potassium cyanate (B1221674) can convert the primary amine into urea (B33335) or ureido derivatives. For instance, tryptamine (B22526), a close analogue, can be reacted with potassium cyanate to yield a ureido derivative, which can then be used as a building block for more complex molecules. nih.govmdpi.com

Reductive Alkylation (Reductive Amination): While reductive amination of the corresponding ketone (indole-propanone) is a primary method for synthesizing α-methyltryptamines nih.gov, the resulting primary amine can undergo further N-alkylation to yield secondary or tertiary amines.

Derivatization for Analysis: Specific reagents are used to derivatize the amine for analytical detection. One such method involves reaction with 6-aminoquinoloyl-N-hydroxysuccinidimyl carbamate, which attaches a fluorescent tag to the amine, facilitating its analysis by LC-MS. scispace.com

Table 1: Summary of Amine Moiety Transformations

| Transformation Type | Reagent/Condition Example | Product Type | Purpose | Reference |

|---|---|---|---|---|

| Acylation | 2-Naphthoyl chloride | N-Naphthoylamide | Chiral analysis | nih.gov |

| Acetylation | Acetic anhydride (B1165640)/Pyridine | N-Acetyl derivative | Synthesis/Derivatization | nih.gov |

| Urea Formation | Potassium cyanate (KOCN) | Ureido derivative | Synthetic intermediate | nih.govmdpi.com |

| Analytical Derivatization | 6-aminoquinoloyl-N-hydroxysuccinidimyl carbamate | Fluorescently-tagged amine | LC-MS Analysis | scispace.com |

Modifications of the Indole (B1671886) Ring System

The indole ring is an electron-rich aromatic system susceptible to various modifications, most commonly through electrophilic substitution. The position and nature of substituents on the indole ring can significantly influence the molecule's affinity for biological targets. nih.gov

Electrophilic Substitution: The indole nucleus typically undergoes electrophilic substitution at the C3 position. However, since this position is already substituted in 2-(1H-indol-3-yl)propan-1-amine, further substitutions occur at other positions, primarily C2, C4, C5, C6, or C7. The specific position of substitution depends on the reaction conditions and the directing effects of existing substituents.

Hydroxylation/Alkoxylation: The introduction of hydroxyl (-OH) or methoxy (B1213986) (-OCH3) groups, particularly at the 4- and 5-positions, has been explored to probe structure-activity relationships at serotonin (B10506) receptors. nih.gov

Halogenation: The synthesis of analogues such as 5-chloro-αMT and 5-fluoro-αMT demonstrates that halogen atoms can be introduced onto the indole ring. wikipedia.org

Nitrilation: The addition of nitrile (-CN) substituents at the 5- and 7-positions of the indole ring has been shown to produce compounds with high affinity for the human serotonin transporter (hSERT). nih.gov

N-Alkylation/N-Arylation: The nitrogen atom (N-1) of the indole ring can be substituted, typically via alkylation. However, studies have shown that introducing methyl or ethyl groups at the N-1 position can lead to a significant decrease in binding affinity for hSERT, suggesting that an unsubstituted N-1 position may be important for hydrogen bonding interactions with the receptor. nih.gov

Metabolic Transformations: In vivo studies show that the indole ring can be hydroxylated at various positions, followed by phase II conjugation reactions like O-sulfation or O-glucuronidation. nih.gov This metabolic pathway highlights the chemical susceptibility of the ring to oxidation.

Table 2: Examples of Indole Ring Modifications and Their Effects

| Position(s) | Substituent | Resulting Compound Type | Observed Effect | Reference |

|---|---|---|---|---|

| 4- or 5- | -OH, -OCH₃ | 4- or 5-substituted tryptamines | Alters serotonin receptor affinity | nih.gov |

| N-1 | -CH₃, -C₂H₅ | N-alkylated indole | 10- to 30-fold decrease in hSERT affinity | nih.gov |

| 5- and 7- | -CN | Dicyano-indole derivative | High affinity for hSERT | nih.gov |

| 5- | -F, -Cl | Halogenated α-methyltryptamines | Analogue synthesis | wikipedia.org |

Synthesis of Novel Derivatives and Hybrid Molecules

The dual reactivity of the amine and indole components makes 2-(1H-indol-3-yl)propan-1-amine a valuable starting point for creating more complex molecules, including derivatives targeted at specific biological systems and hybrid molecules that combine the tryptamine scaffold with other pharmacologically active moieties.

Propanamide Derivatives for Specific Biological Targets

While direct examples of propanamide derivatives from 2-(1H-indol-3-yl)propan-1-amine are not extensively detailed, the synthesis of N-acyl derivatives from the amine group of its close analogue, tryptamine, illustrates the general strategy. These amide-based derivatives have been investigated for their potential as therapeutic agents.

A notable example involves the synthesis of amide-linked conjugates between tryptamine and an azelaoyl moiety. mdpi.com This work was inspired by the antiproliferative activity of other heterocyclic compounds bearing an azelayl chain. mdpi.com The synthesis involves reacting tryptamine with an activated form of azelaic acid monomethyl ester, such as an acyl chloride, under Schotten-Baumann-like conditions to form an amide bond. nih.govmdpi.com The resulting methyl ester can be subsequently hydrolyzed to the corresponding carboxylic acid. mdpi.com These derivatives have been evaluated for their antitumor activity against various cancer cell lines. nih.gov

Compound 13 (Methyl Ester Derivative): This compound showed activity against hematological cancer cell lines and a particularly potent selective effect against the HT29 solid tumor cell line. mdpi.comnih.gov

Compound 14 (Carboxylic Acid Derivative): This derivative lost activity against leukemic lines but exhibited high toxicity across all tested solid tumor cell lines, with IC₅₀ values in the nanomolar to low micromolar range. mdpi.comnih.gov

Table 3: Antitumor Activity of Tryptamine-Azelayl Amide Derivatives

| Compound | Structure | Cell Line Example | IC₅₀ | Reference |

|---|---|---|---|---|

| 13 | Tryptamine-amide-azelaic acid methyl ester | HT29 (Colon Cancer) | 0.006 µM | mdpi.comnih.gov |

| 14 | Tryptamine-amide-azelaic acid | Solid Tumor Lines | 0.0015–0.469 µM | mdpi.comnih.gov |

Thiazole-based Indole Analogues

The fusion of an indole ring with a thiazole (B1198619) moiety has led to the development of novel compounds with significant biological potential. The thiazole ring is a well-known pharmacophore present in many bioactive molecules.

Synthetic strategies often employ the Hantzsch thiazole synthesis or variations thereof. One approach involves the reaction of thioamides with α-haloketones. nih.gov In a multistep continuous flow synthesis, 2-(1H-indol-3-yl)thiazoles were efficiently produced through a sequence of Hantzsch thiazole synthesis, deketalization, and Fischer indole synthesis. nih.gov Another method involves reacting thioamides with 3-tosyloxypentane-2,4-dione to form an acetylthiazole, which is then treated with arylhydrazines to construct the indole ring, yielding 5-(2′-indolyl)thiazoles. mdpi.com

These indole-thiazole hybrids have been investigated for several biological activities:

Antiglycation and α-Glucosidase Inhibition: A series of novel indole-based thiazoles demonstrated moderate to excellent antiglycation activity and significant α-glucosidase inhibition, with some derivatives being more potent than the standard drug acarbose. researchgate.net

α-Amylase Inhibition: Triazinoindole structures bearing a thiazole moiety have been synthesized and shown to be excellent inhibitors of α-amylase, a key enzyme in carbohydrate digestion. nih.gov

Table 4: Examples of Synthesized Thiazole-Indole Analogues

| Synthesis Method | Resulting Structure Type | Biological Target | Reference |

|---|---|---|---|

| Hantzsch/Fischer Indole Synthesis | 2-(1H-Indol-3-yl)thiazoles | Pharmacologically significant scaffolds | nih.gov |

| Thioamide + Arylhydrazine Chemistry | 5-(2′-Indolyl)thiazoles | General biological screening | mdpi.com |

| Multi-step synthesis | Indole-based thiazoles | α-Glucosidase, Glycation | researchgate.net |

| Multi-step synthesis | Triazinoindole-thiazoles | α-Amylase | nih.gov |

Conjugates with Established Pharmacophores

Creating hybrid molecules by conjugating the tryptamine scaffold with other established pharmacophores is a strategy to develop multifunctional molecules or agents with enhanced potency and selectivity.

One study detailed the synthesis of a hybrid molecule incorporating tryptamine, a 1,1,1-trichloroethyl group (from chloral), and a 2-aminopyrimidine (B69317) moiety. nih.govmdpi.com The resulting compound, N-(2-(1H-indol-3-yl)ethyl)-2,2,2-trichloro-N′-(pyrimidin-2yl)etan-1,1-diamine (Compound 9), was identified as the most active compound in a series tested against hematological cancer cell lines, with IC₅₀ values ranging from 0.57 to 65.32 μM. nih.gov

The synthesis of this complex conjugate involved a multistep procedure:

Reaction of 2-aminopyrimidine with chloral (B1216628) hydrate (B1144303) to form a hemiaminal.

Chlorination of the hemiaminal with thionyl chloride.

Nucleophilic substitution of the resulting chloro-derivative with tryptamine to yield the final hybrid molecule. mdpi.com

This approach demonstrates the feasibility of linking the tryptamine core to other heterocyclic pharmacophores like pyrimidine (B1678525) to generate novel compounds with significant biological activity. nih.govnih.gov

Indole-based Heterocyclic Systems

Beyond simple derivatization, the indole framework serves as a template for constructing more complex, fused, and linked heterocyclic systems. These efforts aim to explore novel chemical space and identify new classes of biologically active agents.

Examples of such systems include:

Indole-based Thiadiazoles: A series of indole-based thiadiazole derivatives were synthesized and showed outstanding inhibitory activity against the enzyme β-glucuronidase, with some compounds having IC₅₀ values in the sub-micromolar range. researchgate.net

Triazinoindoles: As mentioned previously, triazinoindole systems, which feature a triazine ring fused or linked to the indole core, have been synthesized. When further combined with thiazole or oxazole (B20620) moieties, these compounds act as potent α-amylase inhibitors. nih.gov

Diazepinoindoles: Synthetic routes have been developed for 1H- nih.govpsychonautwiki.orgdiazepino[4,5-b]indole derivatives, which feature a seven-membered diazepine (B8756704) ring fused to the indole structure. acs.org

Isoindolo[2,1-a]quinazolinones: Through domino reactions, complex heterocyclic systems like isoindolo[2,1-a]quinazolinones have been synthesized, showcasing advanced methods for building upon indole-related precursors. nih.gov

The synthesis of these diverse heterocyclic systems often involves multi-step sequences, including cyclization, condensation, and cycloaddition reactions, highlighting the synthetic versatility of the indole scaffold. nih.govresearchgate.netnih.gov

Structure Activity Relationship Sar and Structural Biology of Indolepropanamines

Elucidation of Key Structural Motifs Governing Biological Activity

The structure of 2-(1H-indol-3-yl)propan-1-amine is foundational to its activity as a monoamine releasing agent and its interaction with serotonin (B10506) receptors. wikipedia.orgdrugbank.com Key structural motifs include the indole (B1671886) nucleus and the α-ethylated aminopropane side chain. wikipedia.orgnih.gov

The indole ring system is a common feature in many biologically active compounds and is crucial for the interaction with various receptors and transporters. nih.gov The ethyl group at the alpha position of the side chain distinguishes it from other tryptamines like α-methyltryptamine (αMT). wikipedia.orgnih.gov This α-ethyl homologation has been shown to influence the compound's effects. For instance, while extending the α-methyl group of amphetamine to an ethyl group reduces its stimulant effects, this is not the case for all related compounds. nih.gov

Modifications to the indole ring, such as the addition of substituents, can significantly impact activity. For example, the 6-hydroxy metabolite of αET is inactive. nih.govacs.org In contrast, adding a 5-chloro or 5-fluoro group to the related α-methyltryptamine can increase its potency as a 5-HT₂ₐ receptor agonist. nih.gov A study on a series of 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols demonstrated that specific substitutions on both the indole moiety and a phenyl group could enhance potency and selectivity for the norepinephrine (B1679862) transporter over the serotonin transporter. ebi.ac.uknih.gov

The aminopropane side chain is also critical. The primary amine is essential for its function as a monoamine releasing agent. wikipedia.org

Impact of Stereochemistry on Pharmacological Profiles

2-(1H-indol-3-yl)propan-1-amine is a chiral molecule, existing as two enantiomers: (S)-(+)-αET and (R)-(−)-αET. nih.govacs.org The stereochemistry at the chiral center has a profound impact on the pharmacological profile of the compound. researchgate.netnih.govresearchgate.net

The two enantiomers of αET exhibit different activities at serotonin receptors and monoamine transporters. nih.gov For instance, (+)-αET is a partial agonist at the 5-HT₂ₐ receptor, while (-)-αET is inactive at this receptor. wikipedia.orgnih.gov Specifically, (+)-αET has an EC₅₀ value of 1250 nM and an efficacy of 61% compared to serotonin at the 5-HT₂ₐ receptor. nih.gov

In terms of monoamine release, (+)-αET is a potent releasing agent at both the serotonin transporter (SERT) and the dopamine (B1211576) transporter (DAT), with less potency at the norepinephrine transporter (NET). acs.org In contrast, (-)-αET appears to be more selective for SERT. acs.org Studies have shown that the effects of αET in animals trained to discriminate certain drugs can be stereospecific. nih.gov The DOM-like properties of αET, for example, reside primarily with its (+)-isomer. mdma.ch This highlights that the two enantiomers should be considered as distinct pharmacological entities. nih.gov

The differential activity of the enantiomers underscores the importance of stereochemistry in drug design and development, as one enantiomer may be responsible for the desired therapeutic effects while the other could be inactive or contribute to undesirable effects. researchgate.netnih.gov

Table 1: Comparison of the Pharmacological Properties of αET Enantiomers

| Property | Racemic αET | (S)-(+)-αET | (R)-(−)-αET |

|---|---|---|---|

| 5-HT₂ₐ Receptor Activity | Weak partial agonist wikipedia.org | Partial agonist (EC₅₀ = 1250 nM) nih.govnih.gov | Inactive wikipedia.orgnih.gov |

| Monoamine Release | Releases serotonin, norepinephrine, and dopamine wikipedia.org | Potent SERT and DAT releaser acs.org | More selective SERT releaser acs.org |

| DOM-like Stimulus | Substitutes for DOM nih.gov | Primarily responsible for DOM-like effects mdma.ch | Less potent than (+)-isomer mdma.ch |

This table provides a summary of the differential pharmacological effects of the racemic mixture and individual enantiomers of 2-(1H-indol-3-yl)propan-1-amine.

Conformational Analysis and Molecular Recognition Mechanisms

The three-dimensional shape and flexibility of 2-(1H-indol-3-yl)propan-1-amine are crucial for its interaction with biological targets. Conformational analysis helps in understanding how the molecule adopts specific shapes to bind to receptors and transporters. The "lock-and-key," "induced fit," and "conformational selection" models describe the mechanisms of molecular recognition between a ligand and its protein target. mdpi.com

The ethylamine (B1201723) side chain can adopt various conformations, and the preferred conformation for binding may differ between different receptor subtypes. Computational studies, such as the calculation of predicted collision cross-section (CCS) values, can provide insights into the molecule's three-dimensional structure in the gas phase. For a related compound, 2-(6-fluoro-1H-indol-3-yl)propan-1-amine, predicted CCS values have been calculated for different adducts. uni.lu

The interaction between the ligand and its target is a dynamic process. The initial binding can trigger conformational changes in both the ligand and the protein, leading to a stable complex. This process is driven by various physicochemical forces. mdpi.com

Ligand-Target Interaction Analysis through Crystallography and Computational Modeling

Computational modeling techniques, such as molecular dynamics (MD) simulations, can be used to predict the binding mode of 2-(1H-indol-3-yl)propan-1-amine within the binding pocket of a target protein. nih.gov These models can help identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. nih.gov For example, in a study of CDK4/6 inhibitors, MD simulations and steered molecular dynamics (SMD) were used to assess the binding strength and dissociation of ligands from the binding pocket. nih.gov

Such analyses provide a structural basis for understanding the structure-activity relationships observed experimentally. By understanding how the molecule fits into the binding site and which interactions are most important for binding affinity and selectivity, researchers can design new analogs with improved pharmacological properties. nih.gov

Pharmacological Investigations of 2 1h Indol 3 Yl Propan 1 Amine Analogues in in Vitro and Animal Models

Receptor Binding and Modulation Studies

The interaction of 2-(1H-indol-3-yl)propan-1-amine analogues with a variety of receptor systems has been a significant area of research, revealing a complex pharmacological profile that includes effects on serotonin (B10506), NMDA, and dopamine (B1211576) receptors.

Serotonin (5-HT) Receptor Subtype Interactions (e.g., 5-HT2)

Analogues of 2-(1H-indol-3-yl)propan-1-amine, such as α-methyltryptamine (αMT) and α-ethyltryptamine (αET), have been shown to interact with serotonin (5-HT) receptors, particularly the 5-HT2 subtypes. These interactions are crucial as the 5-HT2 receptor family, especially the 5-HT2A subtype, is a key target for psychedelic drugs and is also implicated in conditions like depression and psychosis.

Research has demonstrated that α-methyltryptamine acts as a non-selective serotonin receptor agonist. wikipedia.org Enantiomers of α-methyltryptamines have been synthesized and their affinities at the 5-HT2 antagonist receptor subtype were measured, showing that enantioselectivity varied depending on aromatic substituents. wikipedia.org For instance, with a 5-hydroxy or 5-methoxy substituent, the S enantiomer exhibited higher affinity or was equipotent to the R enantiomer. wikipedia.org

Similarly, α-ethyltryptamine (αET) has been identified as a weak partial agonist of the serotonin 5-HT2A receptor. amerigoscientific.com The (+)-enantiomer of αET is a partial agonist at the 5-HT2A receptor with an EC50 of 1,250 nM, while the (-)-enantiomer is functionally inactive at this receptor. release.org.uk Studies on tryptamine-based psychedelics have consistently shown that their effects are primarily mediated through agonist activity at 5-HT2A receptors. nih.gov

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity |

| α-Methyl-5-hydroxytryptamine | 5-HT2A | 4.6 | Agonist |

| α-Methyl-5-hydroxytryptamine | 5-HT2C | 8.3 | Agonist |

| (+)-α-Ethyltryptamine | 5-HT2A | - | Partial Agonist (EC50 = 1,250 nM) |

| (-)-α-Ethyltryptamine | 5-HT2A | - | Inactive |

N-Methyl-D-Aspartate (NMDA) Receptor Ligand Research (e.g., GluN2C, GluN2B)

The N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function, has also been a target of investigation for indole-based compounds. Overactivation of NMDA receptors is implicated in neurotoxic events, making NMDA receptor antagonists a subject of therapeutic interest.

Studies have explored 3-substituted-1H-indole derivatives as antagonists for the NR2B subtype of the NMDA receptor. nih.gov A combined ligand-based and structure-based approach led to the identification of indole-containing compounds as NR2B/NMDA receptor antagonists. nih.gov Further synthesis and biological evaluation of new analogues revealed that some of these derivatives possess significant anticonvulsant properties and act as NMDA antagonists. nih.gov Notably, one of the most active compounds demonstrated an NR2B binding affinity that was equipotent to ifenprodil, a well-known NR2B-selective antagonist. nih.gov

While direct data on 2-(1H-indol-3-yl)propan-1-amine analogues as NMDA receptor ligands is limited, the research on other indole (B1671886) derivatives suggests that the indole scaffold is a viable starting point for the development of selective NMDA receptor modulators. Enantiomeric propanolamines have also been identified as a new class of NR2B-selective NMDA receptor antagonists, with some compounds showing potent inhibition of NR2B-containing recombinant NMDA receptors with IC50 values in the nanomolar range. nih.gov

| Compound Class | Receptor Subtype | Activity | Notable Findings |

| 3-substituted-1H-indole derivatives | NR2B/NMDA | Antagonist | One analogue showed binding affinity equipotent to ifenprodil. nih.gov |

| Enantiomeric propanolamines | NR2B/NMDA | Antagonist | Potent inhibitors with IC50 values between 30–100 nM. nih.gov |

Dopamine Receptor Interactions

The interaction of 2-(1H-indol-3-yl)propan-1-amine analogues with dopamine receptors is another area of pharmacological interest. Dopamine systems are central to reward, motivation, and motor control, and are implicated in various neuropsychiatric disorders.

Structurally related tryptamines have been shown to interact with the dopamine system. For instance, α-methyltryptamine (αMT) acts as a releasing agent of dopamine, alongside serotonin and norepinephrine (B1679862). wikipedia.org Similarly, α-ethyltryptamine (αET) and its analogues have been identified as dual dopamine/serotonin releasers. nih.govnih.gov Specifically, certain substituted α-ethyltryptamines were found to be potent dual DA/5-HT releasers and were significantly less potent as norepinephrine releasers. nih.gov

While direct receptor binding affinity data for 2-(1H-indol-3-yl)propan-1-amine at various dopamine receptor subtypes is not extensively documented in publicly available research, the evidence for its analogues acting as dopamine releasing agents suggests an indirect modulation of the dopaminergic system. N,N-dimethyltryptamine (DMT), another well-known indole derivative, has been shown to bind to dopamine transporters, which can increase synaptic dopamine levels. amerigoscientific.com

Enzyme Inhibition and Activation Studies

Beyond receptor interactions, analogues of 2-(1H-indol-3-yl)propan-1-amine have been evaluated for their ability to modulate the activity of various enzymes, highlighting their potential as inhibitors or activators in different pathological contexts.

Cysteine Protease Inhibition (e.g., Falcipain-2)

A notable area of investigation has been the potential of these compounds as inhibitors of cysteine proteases, particularly falcipain-2, a key enzyme in the life cycle of the malaria parasite Plasmodium falciparum.

A series of novel 2-amido-3-(1H-indol-3-yl)-N-substituted-propanamides, which are amide analogues of 2-(1H-indol-3-yl)propan-1-amine, have been designed and synthesized as falcipain-2 inhibitors. These compounds were developed based on a lead compound identified through structure-based virtual screening. Several of these analogues demonstrated moderate inhibitory activity against falcipain-2, with IC50 values in the micromolar range. This research has provided preliminary structure-activity relationship (SAR) data, suggesting that the introduction of hydrogen bond donors or acceptors to certain parts of the molecule could enhance its bioactivity.

| Compound | Enzyme Target | IC50 (µM) |

| (R)-2-phenoxycarboxamido-3-(1H-indol-3-yl)-N-benzylpropanamide (1) | Falcipain-2 | 39.4 |

| Analogue 2b | Falcipain-2 | 26.5 |

| Analogue 2k | Falcipain-2 | 10.0 |

| Analogue 2l | Falcipain-2 | 19.3 |

Cyclooxygenase (COX) Isoenzyme Modulation

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key to the synthesis of prostaglandins (B1171923) and are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). The potential for indole-containing compounds to modulate these enzymes has been an area of interest.

While direct studies on 2-(1H-indol-3-yl)propan-1-amine analogues and their effects on COX isoenzymes are not widely reported, research on structurally related indole-3-acetic acid derivatives has shown promise. nih.gov A series of synthesized indole derivatives were screened for their anti-inflammatory activity and their ability to inhibit COX enzymes. nih.gov One of the compounds was found to selectively inhibit COX-2 expression and exhibited gastric sparing activity, a desirable trait for anti-inflammatory agents. nih.gov Docking studies further supported the potential of these indole compounds to bind to the COX-2 enzyme. nih.gov Although these compounds are not direct analogues of the primary amine, these findings suggest that the indole scaffold could be a valuable template for designing selective COX-2 inhibitors.

Acetylcholinesterase Inhibition

Analogues of 2-(1H-indol-3-yl)propan-1-amine have been explored for their potential to inhibit acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine (B1216132). The inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease by enhancing cholinergic neurotransmission. mdpi.comnih.gov

Research has shown that certain indole derivatives can effectively inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.commdpi.com For instance, 2,3-indolo-oleanolic acid, an indole-containing triterpenoid (B12794562) derivative, demonstrated potent AChE inhibitory activity with an IC50 value of 0.78 µM. mdpi.com The benzimidazole (B57391) moiety, present in some inhibitor molecules, has been associated with cholinesterase inhibition and potential neuroprotective effects. mdpi.com In silico studies have identified key interactions between these inhibitors and the active sites of cholinesterases, with residues such as Tyr337, Tyr341, and Trp86 in AChE, and Asp70, Trp82, and Tyr332 in BuChE playing crucial roles in inhibitor binding. mdpi.com

Furthermore, studies utilizing zebrafish models have demonstrated the anti-AChE activity of plant extracts containing indole alkaloids. nih.gov For example, Convolvulus pluricaulis, a plant known for its anti-amnesiac properties, exhibited AChE inhibition in the myelencephalon and somites of zebrafish larvae. nih.gov

| Compound/Extract | Target Enzyme | IC50 Value | Model System |

| 2,3-indolo-oleanolic acid | Acetylcholinesterase (AChE) | 0.78 µM | In vitro |

| Convolvulus pluricaulis extract | Acetylcholinesterase (AChE) | Not specified | Zebrafish larvae |

Dynamin GTPase Inhibition

Dynamin, a large GTPase, is essential for endocytosis, a cellular process involved in nutrient uptake, viral entry, and synaptic vesicle recycling. researchgate.net Inhibition of dynamin GTPase activity has emerged as a potential therapeutic strategy for various diseases. Analogues of 2-(1H-indol-3-yl)propan-1-amine have been identified as potent inhibitors of dynamin.

A class of indole-based dynamin inhibitors, termed "dynoles," has been developed through focused library approaches. researchgate.net One of the most potent inhibitors identified is 2-cyano-3-(1-(2-(dimethylamino)ethyl)-1H-indol-3-yl)-N-octylacrylamide (dynole 34-2), which inhibits dynamin I with an IC50 of 1.3 µM. researchgate.netresearchgate.net Further development led to second-generation inhibitors with even greater potency. For example, the decyl amine analogue 24 exhibited submicromolar activity against dynamin I GTPase activity (IC50 = 0.56 µM) and demonstrated potent inhibition of clathrin-mediated endocytosis (CME) in cells with an IC50 of 1.9 µM. acs.orgnih.gov

Structure-activity relationship studies revealed that a tertiary dimethylamino-propyl moiety is critical for the inhibition of dynamin GTPase. acs.orgnih.gov The cyanoamide group could be replaced with other isosteres, such as a thiazole-4(5H)-one, without significant loss of activity. acs.orgnih.gov These indole-based inhibitors have been shown to act in a non-GTP and non-lipid dependent manner, suggesting they may affect dynamin assembly. nih.gov

| Compound | Target Enzyme | IC50 Value (in vitro) | IC50 Value (CME) |

| Dynole 34-2 | Dynamin I | 1.3 µM | ~15 µM |

| Compound 24 | Dynamin I | 0.56 µM | 1.9 µM |

| Compound 25 | Dynamin I | 0.76 µM | Not specified |

| Thiazole-4(5H)-one isostere (19) | Dynamin I | 7.7 µM | Not specified |

| Reduced thiazole-4(5H)-one isostere (20) | Dynamin I | 5.2 µM | Not specified |

Evaluation of Diverse Biological Activities in Non-human Models

Beyond their specific pharmacological targets, analogues of 2-(1H-indol-3-yl)propan-1-amine have been evaluated for a range of other biological activities in various non-human models.

Antimicrobial Efficacy (Antibacterial, Antifungal, Antitubercular)

The indole scaffold is a key component of many compounds with antimicrobial properties. eurekaselect.com Derivatives of 2-(1H-indol-3-yl)propan-1-amine have demonstrated efficacy against a variety of microbial pathogens, including bacteria, fungi, and mycobacteria.

Antibacterial Activity: Indole derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net For instance, some indole-thiadiazole and indole-triazole derivatives have exhibited potent activity against Staphylococcus aureus, with MIC values as low as 6.25 µg/mL. nih.gov Certain indole-containing hydrazone derivatives have also shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with one compound demonstrating an MIC of 6.25 µg/ml, which is more potent than the control drug ampicillin. znaturforsch.com Furthermore, 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one showed a low minimum inhibitory concentration (MIC) of 0.98 μg/mL against MRSA. nih.gov

Antifungal Activity: Several indole derivatives have displayed notable antifungal activity. nih.gov Indole compounds substituted with triazole and thiadiazole moieties have shown excellent activity against Candida krusei and moderate activity against Candida albicans, with some derivatives exhibiting MIC values of 3.125 µg/mL. nih.gov

Antitubercular Activity: The emergence of drug-resistant tuberculosis has spurred the search for new antitubercular agents. Indole derivatives have been investigated for their potential in this area. nih.gov Carboxyquinoline-triazole compounds, which incorporate an indole-like quinoline (B57606) core, have demonstrated promising activity against Mycobacterium tuberculosis (MTB). One derivative, 5n, emerged as the most potent, with an MIC value of 12.5 μg/mL against MTB. nih.gov

| Compound/Derivative Type | Microbial Target | Activity (MIC) |

| Indole-thiadiazole (2h) | Staphylococcus aureus | 6.25 µg/mL |

| Indole-triazole (3d) | Staphylococcus aureus | 6.25 µg/mL |

| Indole-triazole (3d) | Candida krusei | 3.125 µg/mL |

| Indole hydrazone (8) | MRSA | 6.25 µg/mL |

| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k) | MRSA | 0.98 µg/mL |

| Carboxyquinoline-triazole (5n) | Mycobacterium tuberculosis | 12.5 µg/mL |

Anti-inflammatory Response in Animal Models

The anti-inflammatory potential of indole derivatives has been investigated in various animal models. These compounds have shown the ability to modulate key inflammatory pathways.

A study on ursolic acid derivatives, where an indole moiety was introduced, demonstrated significant anti-inflammatory effects. nih.gov The derivative UA-1 exhibited a potent inhibition of nitric oxide (NO) production in RAW 264.7 cells with an IC50 of 2.2 µM. nih.gov In a lipopolysaccharide (LPS)-induced systemic inflammation mouse model, UA-1 significantly reduced the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. nih.gov The mechanism of action was found to involve the downregulation of iNOS, COX-2, and the NF-κB signaling pathway. nih.gov Another compound, 1-furan-2-yl-3-pyridin-2-yl-propenone (FPP-3), also showed anti-inflammatory activity by inhibiting the production of nitric oxide and tumor necrosis factor-alpha. nih.gov

Neuroprotective Potential

The neuroprotective effects of indole derivatives are an active area of research. While direct studies on 2-(1H-indol-3-yl)propan-1-amine analogues for neuroprotection are limited in the provided context, their activity as cholinesterase inhibitors suggests a potential role in mitigating neurodegenerative processes. mdpi.com By increasing acetylcholine levels, these compounds may help to alleviate cognitive deficits associated with diseases like Alzheimer's. nih.gov

Metabolic Studies of Indolepropanamines in Non Human Biological Systems

Identification of Metabolic Pathways and Metabolites

In vivo studies in rats have been instrumental in identifying the primary metabolic pathways of 2-(1H-indol-3-yl)propan-1-amine. The main routes of metabolism include hydroxylation of the indole (B1671886) ring and the alkyl side chain, oxidation of the amine group, and subsequent conjugation of the resulting metabolites.

Urinary analysis in rats administered 2-(1H-indol-3-yl)propan-1-amine has led to the identification of several key metabolites. These include hydroxylated derivatives such as 6-hydroxy-α-MT and 7-hydroxy-α-MT. nih.govresearchgate.net Oxidation at the benzylic position of the indole ring results in the formation of 2-oxo-α-MT. nih.govresearchgate.net Another identified metabolite is 1'-hydroxy-α-MT, indicating hydroxylation can also occur on the ethylamine (B1201723) side chain. nih.gov Furthermore, studies on the related compound 5-methoxy-α-methyltryptamine in rats have shown that N-acetylation of the primary amine is also a possible metabolic transformation. nih.govbenthamdirect.com

In addition to these Phase I reactions, a significant metabolic pathway involves the deamination of the primary amine group to form indole-3-acetone. This ketone intermediate can then be further oxidized to indole-3-carboxylic acid. researchgate.net

The identified metabolites from non-human in vivo and in vitro studies are summarized below:

| Metabolite Name | Metabolic Pathway | Biological System | Reference |

| 6-hydroxy-α-methyltryptamine | Hydroxylation | Rat (in vivo, in vitro) | nih.govresearchgate.netnih.gov |

| 7-hydroxy-α-methyltryptamine | Hydroxylation | Rat (in vivo) | nih.govresearchgate.net |

| 2-oxo-α-methyltryptamine | Oxidation | Rat (in vivo) | nih.govresearchgate.net |

| 1'-hydroxy-α-methyltryptamine | Hydroxylation | Rat (in vivo) | nih.gov |

| Indole-3-acetone | Oxidative Deamination | Rat (in vitro) | researchgate.netnih.gov |

| 6-hydroxy-indole-3-acetone | Hydroxylation, Oxidative Deamination | Rat (in vitro) | nih.gov |

| N-acetyl-α-methyltryptamine | N-Acetylation | Rat (in vivo, for 5-MeO-AMT) | nih.govbenthamdirect.com |

| Indole-3-carboxylic acid | Oxidative Deamination, Oxidation | Rat | researchgate.net |

In Vitro Metabolic Stability and Biotransformation Studies

In vitro studies using rat liver microsomes have provided further insights into the biotransformation of 2-(1H-indol-3-yl)propan-1-amine. These preparations contain a high concentration of cytochrome P450 (CYP450) enzymes, which are primarily responsible for Phase I metabolic reactions.

Incubation of 2-(1H-indol-3-yl)propan-1-amine with rat liver microsomes has confirmed the formation of 3-indolylacetone (B73846) through oxidative deamination, as well as the hydroxylated metabolites 6-hydroxy-α-MT and 6-hydroxy-3-indolylacetone. nih.gov These findings corroborate the in vivo data and highlight the importance of both oxidative deamination and hydroxylation as primary metabolic pathways.

While the metabolic pathways have been identified, specific quantitative data on the in vitro metabolic stability of 2-(1H-indol-3-yl)propan-1-amine in rat liver microsomes, such as its half-life (t½) and intrinsic clearance (CLint), are not extensively reported in the currently available scientific literature.

Table of In Vitro Metabolic Stability of 2-(1H-indol-3-yl)propan-1-amine in Rat Liver Microsomes

| Parameter | Value | Reference |

| Half-life (t½) | Data not available in reviewed literature | - |

| Intrinsic Clearance (CLint) | Data not available in reviewed literature | - |

In Vivo Metabolic Fate and Excretion in Animal Models

Following administration in animal models, 2-(1H-indol-3-yl)propan-1-amine undergoes metabolism, and the resulting metabolites are primarily excreted in the urine. The metabolic fate is characterized by extensive conjugation of the Phase I metabolites.

Conjugation Reactions (e.g., Acetylation, Sulfation)

Conjugation reactions represent a significant pathway in the metabolic disposition of 2-(1H-indol-3-yl)propan-1-amine in rats. The hydroxylated metabolites, such as 6-hydroxy-α-MT and 7-hydroxy-α-MT, are largely excreted as glucuronide and sulfate (B86663) conjugates. researchgate.net This indicates that after the initial hydroxylation, these metabolites are readily conjugated by Phase II enzymes to increase their water solubility and facilitate their elimination from the body.

N-acetylation has also been identified as a conjugation pathway for the related compound 5-methoxy-α-methyltryptamine in rats, suggesting that the primary amine of 2-(1H-indol-3-yl)propan-1-amine could also be a substrate for N-acetyltransferases. nih.govbenthamdirect.com

Table of Identified Conjugate Metabolites of 2-(1H-indol-3-yl)propan-1-amine in Rat Urine

| Conjugate Metabolite | Conjugation Type | Reference |

| 6-hydroxy-α-methyltryptamine glucuronide | Glucuronidation | researchgate.net |

| 7-hydroxy-α-methyltryptamine glucuronide | Glucuronidation | researchgate.net |

| 6-hydroxy-α-methyltryptamine sulfate | Sulfation | researchgate.net |

| 7-hydroxy-α-methyltryptamine sulfate | Sulfation | researchgate.net |

| N-acetyl-α-methyltryptamine | N-Acetylation | nih.govbenthamdirect.com |

Hydroxylation and Other Oxidative Transformations

Hydroxylation is a primary and crucial step in the metabolism of 2-(1H-indol-3-yl)propan-1-amine in rats. The indole ring is a major site of this transformation, with hydroxylation occurring at the 6- and 7-positions. nih.govresearchgate.net Additionally, the alkyl side chain can be hydroxylated at the 1'-position. nih.gov

Oxidation is another key transformation. The formation of 2-oxo-α-MT demonstrates oxidation at the C2 position of the indole ring. nih.govresearchgate.net Furthermore, oxidative deamination of the primary amine leads to the formation of a ketone intermediate, indole-3-acetone, which can be further oxidized to a carboxylic acid. researchgate.netnih.gov

Table of Oxidative and Hydroxylated Metabolites of 2-(1H-indol-3-yl)propan-1-amine Identified in Rats

| Metabolite | Transformation Type | Position of Modification | Reference |

| 6-hydroxy-α-methyltryptamine | Hydroxylation | 6-position of indole ring | nih.govresearchgate.netnih.gov |

| 7-hydroxy-α-methyltryptamine | Hydroxylation | 7-position of indole ring | nih.govresearchgate.net |

| 1'-hydroxy-α-methyltryptamine | Hydroxylation | 1'-position of alkyl side chain | nih.gov |

| 2-oxo-α-methyltryptamine | Oxidation | 2-position of indole ring | nih.govresearchgate.net |

| Indole-3-acetone | Oxidative Deamination | Primary amine | researchgate.netnih.gov |

| 6-hydroxy-indole-3-acetone | Hydroxylation, Oxidative Deamination | 6-position of indole ring | nih.gov |

Computational Chemistry and Cheminformatics for Indolepropanamines

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-(1H-indol-3-yl)propan-1-amine and related indole (B1671886) derivatives, docking studies are crucial for elucidating their potential as inhibitors of various protein targets.

For instance, studies on similar indole derivatives have utilized molecular docking to explore their binding affinities with targets like the epidermal growth factor receptor (EGFR). nih.gov These studies involve docking the ligand into the active site of the protein's crystal structure (e.g., PDB code: 1M17) to determine the binding affinity and interaction patterns. nih.gov The results often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues within the protein's active site. nih.gov For example, in the case of some 1,3-diazetidin-2-one derivatives, high docking scores were indicative of strong binding potential to the EGFR protein. nih.gov

Furthermore, multi-targeted molecular docking has been employed to evaluate the inhibitory potential of indole-containing compounds against various receptors simultaneously. For example, (1H-indol-3-ylmethylene)-pyridin-3-yl-amine was docked against lung cancer targets like VEGFR2 and EGFR, as well as breast cancer targets, to predict its binding affinities. Such approaches are valuable in identifying potential multi-target ligands.

The prediction of protein-ligand interactions is a cornerstone of drug discovery. nih.gov For compounds like 2-(1H-indol-3-yl)propan-1-amine, where extensive experimental data may be lacking, computational methods offer a way to predict potential biological targets. nih.gov These predictions are often based on the principle that structurally similar ligands tend to bind to similar protein targets. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and properties of molecules like 2-(1H-indol-3-yl)propan-1-amine. niscpr.res.in DFT methods are used to calculate various molecular properties, including optimized geometry, bond lengths, bond angles, and vibrational frequencies. nih.gov

Studies on indole derivatives have shown that DFT calculations, often using the B3LYP functional with a suitable basis set like 6-31G, can accurately predict heats of formation. niscpr.res.in These calculations can help in assessing the relative stability of different substituted indole and imidazole (B134444) derivatives. niscpr.res.in For example, a general trend observed is that as substitution on the imidazole ring increases, the heat of formation also increases. niscpr.res.in

Furthermore, DFT has been employed to study the vibrational spectra of indole derivatives. nih.gov The calculated vibrational frequencies can be compared with experimental data from FT-IR spectroscopy to validate the computational model. nih.gov For instance, in a study on 3-hydroxy-3-(2-methyl-1H-indol-3-yl)indolin-2-one, the vibrational frequencies obtained from the B3LYP method showed good agreement with experimental results. nih.gov

Quantum chemical calculations are also instrumental in understanding reaction mechanisms. For example, they have been used to predict the direction of cyclization reactions of 2-hetaryl-3-(indol-1-yl)maleimides under the action of protic acids by analyzing the electron density distribution at the reaction centers. researchgate.net

In Silico Pharmacokinetic and Pharmacodynamic (ADMET) Predictions

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in the early stages of drug discovery to assess the drug-like properties of a compound. These computational models predict the pharmacokinetic and pharmacodynamic properties of molecules, helping to identify potential liabilities before significant resources are invested in their development.

For derivatives of indole, in silico ADMET studies have been conducted to evaluate their potential as therapeutic agents. researchgate.net These studies often involve calculating various physicochemical properties and assessing compliance with established rules for drug-likeness, such as Lipinski's rule of five. nih.govresearchgate.net For example, a study on novel (E)-n-(2-(1H-indol-3-yl-amino) vinyl)-3-(1-methyl-1H-indol-3-yl)-3-phenylpropanamide derivatives showed that the molecules obeyed the Lipinski rule of five, suggesting good oral bioavailability. researchgate.net

ADMET prediction tools can also forecast properties like blood-brain barrier (BBB) penetration, human intestinal absorption (HIA), and potential for inhibition of cytochrome P450 enzymes. mdpi.commdpi.com For instance, the BOILED-Egg model can be used to predict gastrointestinal absorption and brain penetration. mdpi.com In a study of bicyclo (aryl methyl) benzamides, this model helped identify ligands with a high probability of penetrating the central nervous system. mdpi.com

Below is a table summarizing key ADMET properties often predicted for compounds like 2-(1H-indol-3-yl)propan-1-amine.

| Property | Description | Predicted Value Range for Drug-like Molecules |

| Molecular Weight | The mass of a molecule. | < 500 g/mol |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. | < 5 |

| Hydrogen Bond Donors | The number of hydrogen atoms attached to electronegative atoms (O, N). | < 5 |

| Hydrogen Bond Acceptors | The number of electronegative atoms (O, N). | < 10 |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, an indicator of membrane permeability. | < 140 Ų |

| Human Intestinal Absorption (HIA) | The percentage of the drug absorbed through the human intestine. | High (>80-90%) |

| Blood-Brain Barrier (BBB) Penetration | The ability of the compound to cross the blood-brain barrier. | CNS active or non-active |

| Cytochrome P450 (CYP) Inhibition | The potential to inhibit key metabolic enzymes, which can lead to drug-drug interactions. | Inhibitor/Non-inhibitor of specific isoforms (e.g., CYP2D6, CYP3A4) |

Virtual Screening and Library Design for Target Identification

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method is particularly useful when trying to identify novel scaffolds or potential new uses for existing compounds.

For indole derivatives, virtual screening has been employed to discover new inhibitors for various targets. nih.gov For example, a high-throughput virtual screening (HTVS) protocol combining pharmacophore modeling and molecular docking was designed to identify novel inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a promising target for cancer immunotherapy. nih.gov This approach led to the identification of several compounds with inhibitory activity. nih.gov

Ligand-based virtual screening is another approach that relies on the knowledge of known active ligands to identify new ones. nih.gov Machine learning models can be trained on known ligand-target interactions to predict the activity of new compounds. nih.gov This is particularly valuable when the three-dimensional structure of the target protein is not available. nih.govnih.gov

The design of chemical libraries for screening is also a critical aspect. By creating diverse libraries of indolepropanamine derivatives, researchers can systematically explore the chemical space around this scaffold to identify compounds with desired biological activities.

Structural Optimization and Conformation Analysis

Understanding the three-dimensional structure and conformational preferences of a molecule is essential for comprehending its biological activity. Computational methods are widely used for structural optimization and conformational analysis of flexible molecules like 2-(1H-indol-3-yl)propan-1-amine.

Conformational analysis aims to identify the low-energy conformations of a molecule, which are the most likely to be biologically active. Techniques such as molecular mechanics (e.g., MM2) and quantum chemical methods can be used to perform these analyses. researchgate.net For example, a study on 2-amino-1,2,3,4-tetrahydro-1-naphthalenols used both NMR techniques and MM2 calculations to determine the preferred conformations of these molecules. researchgate.net

Structural optimization involves finding the most stable three-dimensional arrangement of atoms in a molecule. This is a standard procedure in most computational chemistry studies and is a prerequisite for accurate molecular docking and quantum chemical calculations. nih.gov For indole derivatives, the planarity of the indole ring and the rotational freedom around the side chain are important structural features that influence their interaction with biological targets.

Analytical Methodologies for the Characterization and Quantification of 2 1h Indol 3 Yl Propan 1 Amine and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 2-(1H-indol-3-yl)propan-1-amine. These techniques provide detailed information about the compound's atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of 2-(1H-indol-3-yl)propan-1-amine by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For 2-(1H-indol-3-yl)propan-1-amine, characteristic signals corresponding to the indole (B1671886) ring protons, the aliphatic side chain protons, and the amine group protons are observed. One reported ¹H-NMR spectrum in deuterated chloroform (B151607) (CDCl₃) showed distinct peaks for the various protons. chemicalbook.com The hydrogens attached to the amine group typically appear in the range of 0.5-5.0 ppm, with the specific location influenced by hydrogen bonding and sample concentration. libretexts.org Protons on carbons adjacent to the amine are deshielded and generally appear around 2.3-3.0 ppm. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. Carbons directly attached to the nitrogen atom of the amine group are deshielded due to nitrogen's electron-withdrawing effect and typically resonate in the 10-65 ppm range. libretexts.org The spectrum for 2-(1H-indol-3-yl)propan-1-amine would show distinct signals for the methyl carbon, the two aliphatic carbons of the propyl chain, and the carbons of the indole nucleus.

| ¹H NMR Data for 2-(1H-indol-3-yl)propan-1-amine in CDCl₃ | | :--- | :--- | | Chemical Shift (δ) ppm | Description | | 8.28 | 1H, broad singlet (indole N-H) | | 7.61 | 1H, doublet (aromatic proton) | | 7.36 | 1H, doublet (aromatic proton) | | 7.16 | 1H, apparent triplet (aromatic proton) | | 7.08 | 1H, apparent triplet (aromatic proton) | | 6.96 | 1H, broad singlet (aromatic proton, C2-H) | | 3.41 | 2H, broad singlet (amine N-H₂) | | 3.19 | 1H, quartet (methine C-H) | | 2.95 | 2H, apparent doublet (methylene C-H₂) | | 1.35 | 3H, doublet (methyl C-H₃) | Data sourced from ChemicalBook. chemicalbook.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. For 2-(1H-indol-3-yl)propan-1-amine, the IR spectrum would exhibit key absorptions corresponding to the N-H bonds of the primary amine and the indole ring, C-H bonds of the aromatic and aliphatic parts, and C-N bonds.

As a primary amine, the compound is expected to show two distinct N-H stretching bands in the region of 3500-3200 cm⁻¹, corresponding to asymmetric and symmetric vibrations. libretexts.org A bending vibration for the primary amine (N-H bend) is also expected between 1650-1580 cm⁻¹. orgchemboulder.com The presence of the indole ring, an aromatic system, will contribute to C-H stretching absorptions above 3000 cm⁻¹ and characteristic aromatic ring absorptions in the fingerprint region. The C-N stretching vibration of the aliphatic amine is typically observed in the 1250-1020 cm⁻¹ range. orgchemboulder.com A broad N-H wagging band can also be observed for primary amines between 910-665 cm⁻¹. orgchemboulder.com

| Predicted IR Absorption Bands for 2-(1H-indol-3-yl)propan-1-amine | | :--- | :--- | | Vibrational Mode | Expected Wavenumber (cm⁻¹) | | N-H Stretch (Primary Amine & Indole) | 3500 - 3200 (two bands for primary amine) | | C-H Stretch (Aromatic) | > 3000 | | C-H Stretch (Aliphatic) | < 3000 | | N-H Bend (Primary Amine) | 1650 - 1580 | | C-N Stretch (Aliphatic Amine) | 1250 - 1020 | | N-H Wag (Primary Amine) | 910 - 665 | Data based on general spectroscopic principles for amines. libretexts.orgorgchemboulder.comwpmucdn.com

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating 2-(1H-indol-3-yl)propan-1-amine from complex matrices, such as biological fluids or street drug mixtures, and for its quantification.

Liquid Chromatography–Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) and its more advanced version, liquid chromatography-high-resolution tandem mass spectrometry (LC-HRMS/MS), are powerful tools for the analysis of 2-(1H-indol-3-yl)propan-1-amine. These methods offer high sensitivity and selectivity, making them ideal for detecting the compound and its metabolites in biological samples. nih.gov

In a recent study, LC-HRMS/MS was used to identify metabolites of α-MT in human hepatocyte incubations and postmortem samples. nih.gov The analysis was performed in both positive and negative ionization modes to achieve comprehensive screening. nih.gov The primary site of ionization for α-MT in positive mode was the primary amine, leading to a major fragment ion at m/z 158.0964 through the loss of the amine group. nih.gov Further fragmentation of the indole group produced characteristic ions. nih.gov This technique successfully identified nine metabolites in vitro and additional metabolites in urine and blood samples, including products of hydroxylation, sulfation, glucuronidation, and acetylation. nih.gov

Gas Chromatography–Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and thermally stable compounds. For the analysis of tryptamines like 2-(1H-indol-3-yl)propan-1-amine, a derivatization step is often necessary to improve their volatility and chromatographic properties.

One established method involves derivatization with acetic anhydride (B1165640). nih.gov Another approach uses pentafluoropropionic anhydride for derivatization, which allows for the detection of α-MT and other designer tryptamines in blood and urine. oup.com A GC-MS method was developed with limits of detection between 5 and 10 ng/mL and linearity from 50 to 1000 ng/mL for several tryptamines. oup.com In another study, a sensitive GC-MS method for α-MT in whole blood and urine involved extraction with an Extrelut column followed by derivatization. This method achieved a detection limit of 1 ng/ml in whole blood and 5 ng/ml in urine. nih.gov

| GC-MS Method Parameters for Tryptamine (B22526) Analysis | | :--- | :--- | | Parameter | Condition | | Derivatization Agent | Acetic Anhydride or Pentafluoropropionic Anhydride | | Column | HP-5MS (5% phenyl methylpolysiloxane) | | Carrier Gas | Helium | | Ionization Mode | Electron Impact (EI) | | Detection Mode | Selected Ion Monitoring (SIM) for quantification | | Limit of Detection (LOD) | As low as 1 ng/mL in blood | Data compiled from various GC-MS studies. nih.govoup.comresearchgate.net

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC), often coupled with UV detection, is a robust method for the separation and quantification of tryptamine derivatives. An isocratic HPLC method has been developed that offers an economical and less complex alternative to gradient elution methods for separating various tryptamines. japsonline.com

This method proved capable of distinguishing between the positional isomers α-MT and 5-(2-aminopropyl)indole (B590550) (5-API), which can be a forensic analysis challenge. japsonline.com Sample preparation for HPLC analysis typically involves dissolving the analyte in nanopure water, with the addition of methanol (B129727) and hydrochloric acid if necessary to improve solubility. japsonline.com

High-Resolution Mass Spectrometry (HRMS) Applications

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides highly accurate and precise mass measurements of molecules, making it an indispensable tool in modern chemical analysis. longdom.org Unlike low-resolution mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers, can determine the mass-to-charge ratio (m/z) of an ion with accuracy in the sub-parts-per-million (ppm) range. longdom.orgnih.gov This capability allows for the confident determination of a compound's elemental composition and enables the differentiation between molecules with very similar nominal masses. longdom.orgnih.gov For the analysis of 2-(1H-indol-3-yl)propan-1-amine and its derivatives, HRMS offers significant advantages in structural elucidation, metabolite and impurity profiling, and quantification.

Structural Elucidation and Fragmentation Analysis

The primary application of HRMS in the characterization of 2-(1H-indol-3-yl)propan-1-amine is the unambiguous confirmation of its elemental formula, C11H14N2. By measuring the mass of the protonated molecule, [M+H]+, with high accuracy (theoretical m/z 175.1230), analysts can confirm the molecular formula and distinguish it from other isobaric compounds. longdom.org

Furthermore, HRMS coupled with tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the molecule. When subjected to collision-induced dissociation (CID), tryptamine derivatives undergo characteristic cleavages. researchgate.net For 2-(1H-indol-3-yl)propan-1-amine, a primary amine, the most significant fragmentation pathway involves the cleavage of the bond beta to the indole ring, resulting in a stable indolic cation. researchgate.netresearchgate.net The high mass accuracy of HRMS allows for the precise determination of the elemental composition of these fragment ions, providing unequivocal structural confirmation.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for 2-(1H-indol-3-yl)propan-1-amine.

| Ion / Fragment | Description | Elemental Formula | Theoretical m/z |

|---|---|---|---|

| [M+H]⁺ | Protonated Molecule | C₁₁H₁₅N₂⁺ | 175.1230 |

| [M+H - CH₄N]⁺ | β-Cleavage (Loss of CH₂NH₂) | C₁₀H₁₀⁺ | 130.0777 |

| [M+H - NH₃]⁺ | Loss of Ammonia (B1221849) | C₁₁H₁₂⁺ | 157.1012 |

Impurity and Metabolite Profiling

In pharmaceutical and forensic analysis, identifying and characterizing impurities and metabolites is crucial. HRMS is exceptionally well-suited for this task, as it can detect trace-level compounds in complex biological or chemical matrices. nih.govnih.gov The full-scan, high-resolution data acquisition allows for non-targeted and suspect screening approaches, where experimental data is mined for potential metabolites or degradation products without the need for pre-existing reference standards. nih.gov

For instance, potential metabolic transformations of 2-(1H-indol-3-yl)propan-1-amine, such as hydroxylation on the indole ring or N-acetylation of the primary amine, can be readily identified. An HRMS instrument would detect ions corresponding to the exact mass of these modified structures. Subsequent MS/MS analysis of these candidate ions provides structural information based on their unique fragmentation patterns, allowing for tentative identification. aminer.orgmdpi.com

Table 2: Illustrative Example of HRMS for the Tentative Identification of a Potential Metabolite of 2-(1H-indol-3-yl)propan-1-amine.

| Observed Precursor m/z | Proposed Elemental Formula | Mass Error (ppm) | Proposed Modification | Key Fragment Ion (m/z) | Identification Confidence |

|---|---|---|---|---|---|

| 191.1182 | C₁₁H₁₅N₂O⁺ | -1.5 | Hydroxylation | 146.0726 | Level 2 (Probable Structure) |

| 217.1335 | C₁₃H₁₇N₂O⁺ | -0.9 | N-Acetylation | 130.0777 | Level 2 (Probable Structure) |

Quantitative Analysis

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) has become a benchmark for the sensitive and selective quantification of small molecules. rug.nl This technique allows for the accurate measurement of the concentration of 2-(1H-indol-3-yl)propan-1-amine and its derivatives in various samples, including biological fluids. The high resolving power of HRMS minimizes interferences from matrix components that may have the same nominal mass as the analyte, leading to improved signal-to-noise ratios and lower limits of quantification compared to methods using low-resolution mass spectrometers. nih.govrug.nl Derivatization techniques can also be employed to enhance the chromatographic and mass spectrometric properties of the amine, further improving the sensitivity and robustness of the quantitative assay. rug.nldeakin.edu.au The stability of the analyte during sample preparation is a critical factor, and studies have shown that for some trace amines, the use of enzyme inhibitors may be necessary to prevent degradation and ensure accurate quantification. rug.nl

Future Research Directions and Therapeutic Implications

Rational Design of Advanced Indoleamine Scaffolds

The development of new therapeutic agents often begins with the modification of existing chemical scaffolds to enhance desired properties and reduce unwanted effects. The α-methyltryptamine molecule serves as a foundational structure for the rational design of advanced indoleamine scaffolds. By systematically altering its chemical structure, researchers aim to create analogues with improved affinity for specific receptors and transporters.

One key area of focus is the modification of the indole (B1671886) ring system. Introducing substituents at various positions on the indole nucleus can significantly alter the compound's interaction with biological targets. For instance, hydroxylation or methoxylation of the indole ring has been shown to modulate serotonergic activity in related tryptamines. Another approach involves the modification of the ethylamine (B1201723) side chain. Altering the length of the alkyl chain or introducing different functional groups can influence the compound's metabolic stability and pharmacokinetic profile.

The primary goal of these modifications is to dissect the structure-activity relationships (SAR) of αMT. Understanding how specific structural changes affect biological activity is crucial for designing compounds with a desired pharmacological profile, such as enhanced selectivity for a particular serotonin (B10506) receptor subtype or improved monoamine oxidase (MAO) inhibitory activity.

Exploration of Novel Biological Targets and Therapeutic Areas

The exploration of these novel targets opens up the possibility of repurposing αMT or its analogues for new therapeutic areas. Beyond its historical use as an antidepressant, research could investigate its potential in treating anxiety disorders, post-traumatic stress disorder (PTSD), and certain neurodegenerative conditions. The compound's unique profile as a releasing agent and reuptake inhibitor of serotonin suggests it could have applications in conditions where modulation of serotonergic tone is beneficial.

Development of Targeted Therapeutic Agents with Enhanced Selectivity

A significant challenge in the therapeutic application of compounds like α-methyltryptamine is their broad spectrum of activity, which can lead to off-target effects. A key future direction is the development of targeted therapeutic agents with enhanced selectivity for specific molecular targets. This involves designing molecules that preferentially bind to and act on a single receptor subtype or transporter, thereby minimizing unintended pharmacological actions.

For example, by fine-tuning the structure of the αMT scaffold, it may be possible to create analogues that are highly selective for the serotonin 2A (5-HT2A) receptor, which is implicated in the therapeutic effects of psychedelic compounds, while having minimal activity at other serotonin receptors or the serotonin transporter (SERT). Conversely, researchers could aim to develop analogues that are potent and selective monoamine oxidase-A (MAO-A) inhibitors, with reduced activity as serotonin releasing agents. This enhanced selectivity would be a critical step toward developing safer and more effective medications.

Integration of Artificial Intelligence and Machine Learning in Indoleamine Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery and development, and indoleamine research is no exception. These computational tools can significantly accelerate the process of identifying and optimizing novel therapeutic candidates.

AI and ML algorithms can be used to analyze large datasets of chemical structures and their corresponding biological activities to build predictive models of structure-activity relationships. These models can then be used to virtually screen vast libraries of compounds to identify those with the highest probability of having the desired pharmacological profile. This in silico approach can drastically reduce the time and resources required for the initial stages of drug discovery.

Furthermore, machine learning can be employed to predict the pharmacokinetic and toxicological properties of novel α-methyltryptamine analogues, helping to identify potential liabilities early in the development process. By integrating AI and ML into the research pipeline, scientists can more efficiently design and prioritize new indoleamine-based compounds for further experimental testing, ultimately accelerating the path toward new therapeutic agents.

| Compound Name | Chemical Structure |

| 2-(1H-indol-3-yl)propan-1-amine | C₁₁H₁₄N₂ |

| Serotonin | C₁₀H₁₂N₂O |

| Dopamine (B1211576) | C₈H₁₁NO₂ |

| Norepinephrine (B1679862) | C₈H₁₁NO₃ |

| Research Area | Key Objectives | Methodologies |

| Rational Drug Design | Enhance receptor affinity and selectivity. Improve pharmacokinetic properties. | Structure-Activity Relationship (SAR) studies, chemical synthesis of analogues. |

| Novel Biological Targets | Identify new molecular interactions. Explore new therapeutic applications. | Radioligand binding assays, functional cellular assays, in vivo animal models. |

| Enhanced Selectivity | Minimize off-target effects. Improve safety profile. | Targeted chemical modifications, high-throughput screening. |

| AI and Machine Learning | Predict biological activity and properties. Accelerate drug discovery pipeline. | Quantitative Structure-Activity Relationship (QSAR) modeling, virtual screening. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1H-indol-3-yl)propan-1-amine, and how can enantiomeric purity be ensured?

- Synthesis : The compound can be synthesized via Grignard reactions using indole derivatives and propan-1-amine precursors. For example, treatment of racemic intermediates (e.g., 2-hydroxy-3-(1H-indol-3-yl)propionic acid methyl ester) with isopropyl magnesium chloride yields the target compound alongside isomers, requiring chiral separation .

- Enantiomeric Purification : Semi-preparative chiral supercritical fluid chromatography (SFC) resolves enantiomers with >96% enantiomeric excess (ee). This method is robust for separating structurally similar indole derivatives .

Q. How can the chemical stability of 2-(1H-indol-3-yl)propan-1-amine be evaluated under varying experimental conditions?

- Oxidative Stability : Exposure to KMnO₄ or CrO₃ yields indole-2-carboxylic acids or aldehydes. Monitor degradation via HPLC or LC-MS to identify byproducts .

- Reductive Stability : Sodium borohydride (NaBH₄) or catalytic hydrogenation (Pd/C) reduces the amine to saturated hydrocarbons. Track changes using NMR or mass spectrometry .

Q. What analytical techniques are most reliable for quantifying 2-(1H-indol-3-yl)propan-1-amine in biological matrices?